The compound 2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide is a complex organic molecule notable for its potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 462.57 g/mol. The compound typically exhibits a purity of around 95% when sourced from chemical suppliers like BenchChem and PubChem .
This compound belongs to the class of triazatricyclic compounds, which are characterized by their unique triazine and tricyclic structures. It is synthesized for research purposes, particularly in the fields of medicinal chemistry and pharmacology, where it may exhibit various biological activities .
The synthesis of this compound involves several steps that typically include:
Specific reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis.
The molecular structure can be represented by various notations:
InChI=1S/C25H26N4O3S/c1-16-22-19(18(14-30)13-26-16)12-20-24(32-22)27-23(17-8-4-2-5-9-17)28-25(20)33-15-21(31)29-10-6-3-7-11-29/h2,4-5,8-9,13,30H,3,6-7,10-12,14-15H2,1H3
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)N5CCCCC5)CO
This structure indicates multiple functional groups that contribute to its reactivity and potential biological activity .
The compound can participate in various chemical reactions typical for amides and triazines:
These reactions are fundamental in modifying the compound for specific applications in drug development or material science .
The physical properties include:
Chemical properties may involve:
These properties are crucial for determining the handling procedures and applications in laboratory settings .
This compound is primarily used in:
Research into this compound could contribute significantly to drug discovery efforts aimed at addressing unmet medical needs .
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8